1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
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Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-7-5-6-8-14(13)20/h4-8H,1,9-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWSFJRKSAISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.85 g/mol. It features a triazine core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN6O2 |
| Molecular Weight | 393.85 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)Cl |
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of triazines have shown cytotoxic effects against various cancer cell lines. Studies have reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively .
Case Study:
In a study evaluating the cytotoxicity of related triazine derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, several compounds displayed notable activity. The most potent compound showed an IC50 of 27.3 μM against MCF-7 cells .
Antibacterial Activity
The antibacterial potential of this class of compounds has been explored with promising results. Compounds similar to 1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl have demonstrated moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains | Weak to moderate |
Findings:
In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | High Inhibitory Activity |
Research Insights:
Several synthesized derivatives were tested for AChE inhibition with IC50 values indicating strong efficacy compared to standard drugs . The ability to inhibit urease is particularly noteworthy as it suggests potential applications in treating conditions like urinary infections.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- DNA Interaction: Triazine derivatives often intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
- Enzyme Binding: The structural motifs allow for effective binding to active sites of enzymes such as AChE and urease.
- Receptor Modulation: Potential modulation of neurotransmitter receptors could explain some neuropharmacological effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example:
Step 1 : Alkylation of the purine core with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Step 2 : Introduction of the prop-2-enyl group via Pd-catalyzed coupling.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
- Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy to verify substituent positions (e.g., methyl groups at C3/C9, prop-2-enyl at C7).
- Density Functional Theory (DFT) calculations to correlate experimental spectral data with theoretical models .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize in vitro screens:
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) to identify target engagement.
- Cell viability assays (e.g., MTT) across cancer/primary cell lines.
- Solubility and metabolic stability tests in simulated physiological buffers (PBS, pH 7.4) and liver microsomes .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Methodological Answer : Apply factorial design to identify critical variables:
- Variables : Temperature, catalyst loading, reaction time.
- Example Optimization :
| Condition | Yield (%) | Impurity (%) |
|---|---|---|
| 80°C, 5 mol% Pd(PPh₃)₄ | 72 | 8 |
| 100°C, 10 mol% Pd(PPh₃)₄ | 85 | 15 |
| 60°C, 3 mol% Pd(PPh₃)₄ | 65 | 5 |
Q. How do structural modifications at the prop-2-enyl group affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Modifications : Replace prop-2-enyl with allyl, propargyl, or cyclopropyl groups.
- Testing : Compare IC₅₀ values in kinase inhibition assays.
- Example Data :
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Prop-2-enyl | 12 ± 1.5 | 45 |
| Propargyl | 8 ± 0.9 | 28 |
| Cyclopropyl | 22 ± 3.1 | 62 |
- Conclusion : Propargyl enhances potency but reduces solubility .
Q. How should researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Re-evaluate experimental conditions using standardized protocols:
Solvent systems : Test in PBS, DMSO, and biorelevant media (FaSSIF/FeSSIF).
Analytical methods : Compare shake-flask vs. HPLC solubility measurements.
Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., pH, temperature) .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer :
- Storage conditions : Use amber vials at -20°C under nitrogen atmosphere to prevent oxidation/hydrolysis.
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking.
- Key findings : Degradation peaks correlate with hydrolysis of the triazine ring under acidic conditions .
Q. How can molecular docking elucidate interactions with biological targets like kinases?
- Methodological Answer :
Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
Validation : Compare docking scores with experimental IC₅₀ values.
- Example Result : Strong hydrogen bonding between the chlorophenyl group and kinase hinge region (binding affinity: -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
